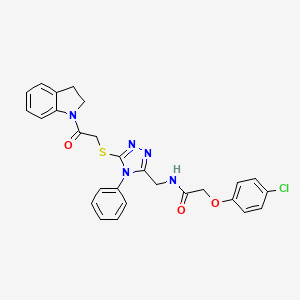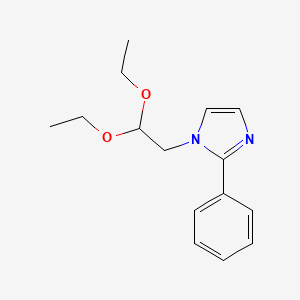![molecular formula C14H9Cl2F3N2O2 B3019977 2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide CAS No. 338402-98-5](/img/structure/B3019977.png)
2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide is a chemical compound characterized by a benzohydrazide core structure with additional substituents, including chlorine atoms and a trifluoromethoxy group. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide typically involves the reaction of hydrazides with various reagents. For instance, benzohydrazide derivatives can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates. Although the specific synthesis of this compound is not detailed, similar synthetic routes could potentially be employed, with appropriate chlorination and introduction of the trifluoromethoxy group at the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, ensuring the purity and consistency required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide can undergo various chemical reactions, including:
Cyclization: This compound can cyclize to form heterocyclic compounds such as triazoles.
Substitution: The presence of electron-withdrawing groups such as chloro and trifluoromethoxy may influence its reactivity in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isothiocyanates for the synthesis of thiosemicarbazide derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as triazoles, which are of significant interest in medicinal chemistry and other research fields.
Aplicaciones Científicas De Investigación
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups such as chloro and trifluoromethoxy influences its reactivity and interaction with biological molecules. This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorobenzohydrazide: Similar in structure but lacks the trifluoromethoxy group.
4-(trifluoromethoxy)phenylhydrazide: Similar in structure but lacks the dichloro substituents.
Uniqueness
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide is unique due to the presence of both dichloro and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activities.
Propiedades
IUPAC Name |
2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-8-1-6-11(12(16)7-8)13(22)21-20-9-2-4-10(5-3-9)23-14(17,18)19/h1-7,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOXPGUJSRBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)


![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)


![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)


